molecular formula C30H42N6O2 B10824701 (2,6-dimethylpyridin-4-yl)-[4-[7-(4-hydroxycyclohexyl)-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-5-yl]piperidin-1-yl]methanone

(2,6-dimethylpyridin-4-yl)-[4-[7-(4-hydroxycyclohexyl)-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-5-yl]piperidin-1-yl]methanone

Cat. No.: B10824701
M. Wt: 518.7 g/mol
InChI Key: MSWOWUREQODTRO-CCYWVKEMSA-N
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Description

UNC5293 is a potent, orally available, and highly selective inhibitor of the MER receptor tyrosine kinase (MERTK). MERTK is a receptor tyrosine kinase that plays a crucial role in the regulation of immune responses and the clearance of apoptotic cells. Inhibition of MERTK has been identified as a therapeutic target in various human tumors due to its role in tumor cell survival and immune evasion .

Preparation Methods

The synthesis of UNC5293 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a substituted pyridine intermediate, followed by a series of coupling reactions to introduce the desired functional groups. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, under an inert atmosphere. The final product is purified using chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

UNC5293 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different substituents on the aromatic ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. .

Scientific Research Applications

UNC5293 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of MERTK and its effects on various biochemical pathways.

    Biology: Employed in cell-based assays to investigate the role of MERTK in cell signaling and immune responses.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those where MERTK is overexpressed, such as acute lymphoblastic leukemia and non-small cell lung cancer.

    Industry: Utilized in the development of new drugs targeting MERTK and related pathways .

Mechanism of Action

UNC5293 exerts its effects by selectively inhibiting the activity of MERTK. The compound binds to the ATP-binding site of MERTK, preventing its phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways involved in cell survival, proliferation, and immune evasion. By blocking MERTK activity, UNC5293 induces tumor cell death and stimulates the innate immune response, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

UNC5293 is unique due to its high selectivity and potency against MERTK. Similar compounds include:

Properties

Molecular Formula

C30H42N6O2

Molecular Weight

518.7 g/mol

IUPAC Name

(2,6-dimethylpyridin-4-yl)-[4-[7-(4-hydroxycyclohexyl)-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-5-yl]piperidin-1-yl]methanone

InChI

InChI=1S/C30H42N6O2/c1-5-6-19(2)33-30-31-17-26-27(18-36(28(26)34-30)24-7-9-25(37)10-8-24)22-11-13-35(14-12-22)29(38)23-15-20(3)32-21(4)16-23/h15-19,22,24-25,37H,5-14H2,1-4H3,(H,31,33,34)/t19-,24?,25?/m0/s1

InChI Key

MSWOWUREQODTRO-CCYWVKEMSA-N

Isomeric SMILES

CCC[C@H](C)NC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4CCN(CC4)C(=O)C5=CC(=NC(=C5)C)C

Canonical SMILES

CCCC(C)NC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4CCN(CC4)C(=O)C5=CC(=NC(=C5)C)C

Origin of Product

United States

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